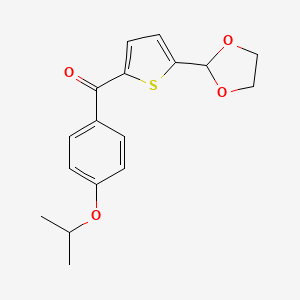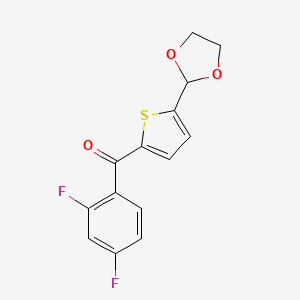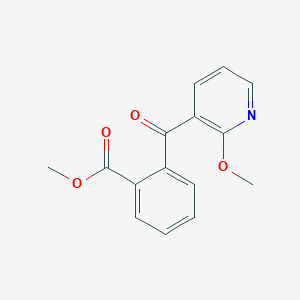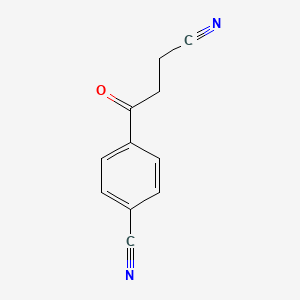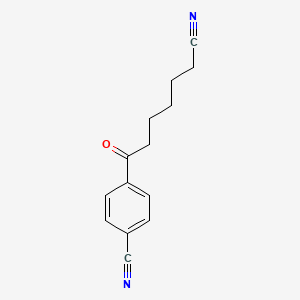
3-甲酰基-2-异丙氧基-5-甲基苯基硼酸
描述
3-Formyl-2-isopropoxy-5-methylphenylboronic acid is an organic compound containing a boronic acid functional group bonded to an aromatic ring system. The specific structure features an aldehyde group (formyl) at the 3rd position, an isopropoxy group at the 2nd position, and a methyl group at the 5th position of the phenyl ring. This compound is known for its versatile reactivity, making it valuable in various fields of scientific research.
科学研究应用
3-Formyl-2-isopropoxy-5-methylphenylboronic acid has diverse applications in scientific research:
Organic Synthesis: Its versatile reactivity makes it a valuable tool for creating complex organic molecules.
Catalysis: Used in various catalytic processes due to its boronic acid functional group.
Medicinal Chemistry:
Formation of New Covalent Bonds:
- The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with other organic molecules.
- The formyl group can undergo aldol condensation with other carbonyl compounds to form more complex molecules.
Molecular Targets and Pathways:
- The specific molecular targets and pathways involved depend on the context of its application, particularly in organic synthesis and medicinal chemistry.
作用机制
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. This allows the creation of complex organic molecules. The addition of B–H over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner .
Pharmacokinetics
It is typically stored at 2-8°C .
Action Environment
Environmental factors such as temperature and storage conditions can influence the compound’s action, efficacy, and stability. For instance, the compound is typically stored at 2-8°C to maintain its stability . Additionally, dust formation should be avoided, and personal protective equipment should be used when handling the compound .
生化分析
Biochemical Properties
3-Formyl-2-isopropoxy-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. The boronic acid group (B(OH)2) is a key feature that allows this compound to participate in Suzuki-Miyaura couplings, which are powerful tools for carbon-carbon bond formation. These couplings enable the creation of complex organic molecules, making 3-Formyl-2-isopropoxy-5-methylphenylboronic acid a valuable building block in synthetic chemistry. The compound interacts with various enzymes and proteins involved in these reactions, facilitating the formation of new chemical bonds.
Molecular Mechanism
At the molecular level, 3-Formyl-2-isopropoxy-5-methylphenylboronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key mechanism in its participation in Suzuki-Miyaura couplings. This interaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. Additionally, the aldehyde group (formyl) and isopropoxy group may contribute to the compound’s reactivity and binding affinity.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid are important considerations. The compound is typically stored at temperatures between 2-8°C to maintain its stability Over time, the compound may undergo degradation, which could affect its efficacy in biochemical reactions
Metabolic Pathways
The metabolic pathways involving 3-Formyl-2-isopropoxy-5-methylphenylboronic acid are not well-documented. Its interactions with enzymes and cofactors in biochemical reactions suggest that it may influence metabolic flux and metabolite levels. The compound’s role in Suzuki-Miyaura couplings indicates that it may be involved in pathways related to organic synthesis and carbon-carbon bond formation
Transport and Distribution
The transport and distribution of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid within cells and tissues are not well-characterized. Its interactions with transporters and binding proteins could influence its localization and accumulation. The compound’s boronic acid group may facilitate binding to specific proteins, affecting its distribution within the cell
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-2-isopropoxy-5-methylphenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of the phenylboronic acid derivative through the reaction of phenylboronic acid with appropriate reagents.
Introduction of Functional Groups: The formyl, isopropoxy, and methyl groups are introduced through a series of reactions involving specific reagents and catalysts under controlled conditions.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction utilizes boronic acids to form carbon-carbon bonds.
Aldol Condensation: The formyl group can participate in aldol condensation reactions with other carbonyl compounds under specific conditions to form new carbon-carbon bonds with β-hydroxycarbonyl functionalities.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Carbonyl Compounds: Used in aldol condensation reactions.
Major Products:
Complex Organic Molecules: Formed through Suzuki-Miyaura coupling.
β-Hydroxycarbonyl Compounds: Formed through aldol condensation.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid derivative without the additional functional groups.
2-Isopropoxy-5-methylphenylboronic Acid: Lacks the formyl group.
3-Formylphenylboronic Acid: Lacks the isopropoxy and methyl groups.
Uniqueness:
- The combination of formyl, isopropoxy, and methyl groups in 3-Formyl-2-isopropoxy-5-methylphenylboronic acid provides unique reactivity and versatility compared to its simpler counterparts.
属性
IUPAC Name |
(3-formyl-5-methyl-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c1-7(2)16-11-9(6-13)4-8(3)5-10(11)12(14)15/h4-7,14-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCSGBGUVKZHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584292 | |
| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480424-52-0 | |
| Record name | Boronic acid, [3-formyl-5-methyl-2-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Formyl-5-methyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


